molecular formula C6H9N3O2 B13978759 Isopropyl 1H-1,2,3-triazole-4-carboxylate

Isopropyl 1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13978759
M. Wt: 155.15 g/mol
InChI Key: DELZTIPPOHYJRP-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-5-carboxylic acid, 1-methylethyl ester is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: This reaction is catalyzed by copper and proceeds under mild conditions, offering high yields and regioselectivity .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety. The use of copper-on-charcoal as a heterogeneous catalyst has been reported to be effective in such setups .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazole-5-carboxylic acid, 1-methylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1H-1,2,3-triazole-5-carboxylic acid, 1-methylethyl ester involves its interaction with specific molecular targets. For instance, in enzyme inhibition, the triazole ring can mimic the transition state of the enzyme’s natural substrate, thereby blocking its activity. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

  • 1H-1,2,4-Triazole-3-carboxylic acid, methyl ester
  • 1H-1,2,3-Triazole-4-carboxylic acid, ethyl ester
  • 1H-1,2,3-Triazole-5-carboxylic acid, ethyl ester

Comparison: Compared to these similar compounds, 1H-1,2,3-triazole-5-carboxylic acid, 1-methylethyl ester offers unique advantages such as higher stability and better functional group tolerance. Its synthesis via “click” chemistry is also more efficient and environmentally friendly .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

propan-2-yl 2H-triazole-4-carboxylate

InChI

InChI=1S/C6H9N3O2/c1-4(2)11-6(10)5-3-7-9-8-5/h3-4H,1-2H3,(H,7,8,9)

InChI Key

DELZTIPPOHYJRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=NNN=C1

Origin of Product

United States

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